(S)-6-Acetamido-2-(((benzyloxy)carbonyl)amino)hexanoic acid
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Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an acetamido group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the acylation of the protected amino acid with acetic anhydride to introduce the acetamido group. The final step involves the deprotection of the Cbz group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-aminohexanoic acid: Similar structure but lacks the acetamido group.
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidoheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-acetamidohexanoic acid is unique due to the presence of both the benzyloxycarbonyl and acetamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22N2O5 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H22N2O5/c1-12(19)17-10-6-5-9-14(15(20)21)18-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,19)(H,18,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
NLEKRIPRBRHEPC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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